N-(3-chloro-4-methylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O2/c1-3-27-14-25-21-18(16-7-5-4-6-8-16)12-28(22(21)23(27)30)13-20(29)26-17-10-9-15(2)19(24)11-17/h4-12,14H,3,13H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNXWRJWSGZGDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC(=C(C=C4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s possible that the compound could interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects.
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to influence various pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
Biological Activity
N-(3-chloro-4-methylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that may contribute to its therapeutic properties, particularly in the realms of anti-inflammatory and anticancer effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 420.9 g/mol. Its structure includes a chlorinated aromatic ring and a pyrrolo[3,2-d]pyrimidine moiety, which are known for their biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 420.9 g/mol |
| CAS Number | 1251579-92-6 |
Anticancer Properties
Preliminary studies suggest that this compound may exhibit significant anticancer properties. The compound's mechanism of action is believed to involve the inhibition of specific molecular targets such as kinases and enzymes that are crucial in cancer cell proliferation and survival pathways. For instance, compounds with similar structures have shown efficacy against various cancer types including lymphoma and solid tumors .
Anti-inflammatory Effects
In addition to its anticancer potential, this compound may also possess anti-inflammatory properties. Research indicates that similar pyrimidine derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This modulation could lead to reduced inflammation in various pathological conditions .
Case Studies and Research Findings
- Study on Anticancer Activity : A study investigated the effects of pyrrolo[3,2-d]pyrimidine derivatives on cancer cell lines. The results indicated that these compounds could induce apoptosis in malignant cells while sparing normal cells, suggesting a selective action that could be harnessed for therapeutic purposes .
- Inflammation Model : In an experimental model of inflammation, a related compound demonstrated significant inhibition of edema formation and reduced levels of inflammatory markers in serum. This suggests that this compound may similarly modulate inflammatory responses .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the interaction with cellular targets leads to:
- Inhibition of Kinase Activity : Similar compounds have shown to inhibit kinases involved in cell cycle regulation.
- Modulation of Gene Expression : The compound may alter the expression of genes associated with apoptosis and inflammation.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with a pyrido[3,2-d]pyrimidine structure, similar to N-(3-chloro-4-methylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide, exhibit promising anticancer properties. These compounds have been shown to target specific receptors involved in cancer cell proliferation and survival.
Case Study : A derivative of pyrido[2,3-d]pyrimidine was reported to inhibit the EPH receptor family, which is overexpressed in various cancers. This suggests that this compound could similarly interact with these pathways to exert anticancer effects .
Antiviral Properties
Recent studies have highlighted the potential of compounds targeting viral capsid proteins to disrupt viral assembly and infection processes. The unique structure of this compound may allow it to interfere with viral replication mechanisms.
Research Insight : Compounds that inhibit virus binding to cellular receptors have shown effectiveness against various RNA viruses. The structural analogs of this compound could be explored for their ability to inhibit similar pathways .
Q & A
Q. What are the key synthetic steps and critical reagents for synthesizing this compound?
The synthesis typically involves:
- Core formation : Cyclization of pyrrolo[3,2-d]pyrimidine using ethyl acetoacetate and isothiocyanates under reflux conditions .
- Acylation : Introducing the acetamide group via nucleophilic substitution with chloroacetyl chloride, optimized in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Chloromethylphenyl substitution : Coupling the core with 3-chloro-4-methylaniline using carbodiimide-based coupling agents . Critical reagents include ethylamine, phenylacetic acid, and Pd/C catalysts for hydrogenation steps .
Q. How can researchers confirm the compound’s structural integrity?
Use a multi-technique approach:
- NMR : Assign peaks for the pyrrolopyrimidine core (e.g., δ 7.2–8.5 ppm for aromatic protons) and acetamide carbonyl (δ ~170 ppm in NMR) .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for analogous pyrrolopyrimidine derivatives .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., CHClNO) with <2 ppm error .
Q. What solvents and temperatures optimize yield during synthesis?
- Solvents : DMF or DMSO for acylation (enhances nucleophilicity); ethanol/water mixtures for precipitation .
- Temperature : 60–80°C for amide bond formation (avoids side reactions); room temperature for acid-sensitive steps .
- Catalysts : Palladium catalysts (e.g., Pd/C) improve hydrogenation efficiency in core reduction steps .
Advanced Research Questions
Q. How can researchers address low yields in the final acylation step?
- Methodological refinements :
- Use in situ activation of carboxylic acids with HATU/DIPEA to enhance coupling efficiency .
- Employ microwave-assisted synthesis (80°C, 30 min) to accelerate reaction kinetics .
Q. How to resolve contradictions in reported biological activities across structural analogs?
- Comparative assays : Test the compound and analogs under standardized conditions (e.g., MTT assay for cytotoxicity in MCF-7 cells) .
- Structural analysis : Use molecular docking to compare binding modes with targets like COX-2 or kinases, highlighting substituent effects (e.g., chloro vs. methyl groups) .
- Meta-analysis : Correlate IC values with logP and hydrogen-bonding capacity to identify activity cliffs .
Q. What computational strategies predict the compound’s target interactions?
- Molecular dynamics (MD) simulations : Model binding stability with kinase domains (e.g., >50 ns simulations in GROMACS) .
- Free-energy perturbation (FEP) : Quantify ΔG changes for substituent modifications (e.g., ethyl vs. methoxy groups) .
- Pharmacophore mapping : Align electrostatic and hydrophobic features with known inhibitors (e.g., pyrrolopyrimidine-based kinase inhibitors) .
Methodological Recommendations
- Synthetic challenges : Prioritize air-sensitive steps (e.g., Grignard reactions) under inert atmospheres .
- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate target engagement via Western blotting .
- Data reproducibility : Share raw spectral data (NMR, HRMS) in supplementary materials to facilitate cross-lab validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
